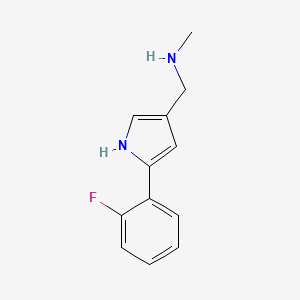

1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine

Vue d'ensemble

Description

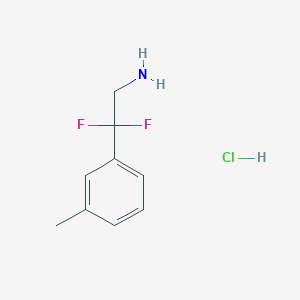

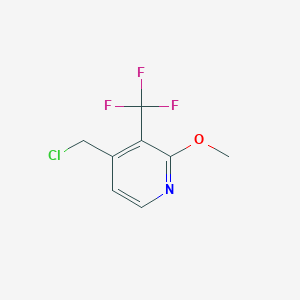

“1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine” seems to be a complex organic compound. It appears to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .

Synthesis Analysis

While specific synthesis methods for “1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine” were not found, there are methods available for synthesizing similar compounds. For instance, a preparation method for 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde involves mixing 2-[2-(2-fluorophenyl)-2-oxoethyl] malononitrile, raney nickel, a solvent, an acidic pH value regulator and a reducing agent, and carrying out a one-step reaction under acidic conditions .

Molecular Structure Analysis

The molecular structure of “1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine” would likely be complex due to the presence of multiple functional groups. The fluorophenyl group would contribute to the aromaticity of the molecule, while the pyrrole ring would introduce a heterocyclic component .

Applications De Recherche Scientifique

Potassium-Competitive Acid Blocker Development

- Gastroesophageal Reflux Disease (GERD) Treatment: A novel pyrrole derivative, including 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine, was developed as a potent potassium-competitive acid blocker (P-CAB) named TAK-438. This compound has shown significant efficacy in inhibiting gastric acid secretion, surpassing the performance of traditional proton pump inhibitors (PPIs) (Arikawa et al., 2012).

Serotonin Reuptake Transporter (SERT) Inhibition

- Potential Antidepressant Action: Research on a series of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines, similar in structure to the specified compound, showed promising in vitro SERT inhibition and in vivo antidepressant activity. These findings indicate potential use in depression treatment (Wunnava et al., 2023).

Antisecretory Effects in Acid-Related Diseases

- Comparison with Lansoprazole: Studies have compared the antisecretory effect of TAK-438 with lansoprazole in animals, showing that TAK-438 provides a more potent and longer-lasting inhibitory effect on gastric acid secretion. This suggests its applicability in treating acid-related diseases more effectively than current treatments (Hori et al., 2011).

Potassium-Competitive Acid Blockers (P-CAB) Mechanism Study

- Pharmacological Effects and Mechanism: Research on TAK-438's pharmacological effects revealed its superior potency and sustainability in inhibiting gastric acid secretion compared to traditional PPIs, offering a novel mechanism of action for treating acid-related diseases (Hori et al., 2010).

High-Throughput Screening for Novel PPIs

- Discovery of Novel Acid Blockers: High-throughput screening identified pyrrole derivatives, including compounds structurally similar to the specified chemical, as prospective acid blockers. This discovery process led to the development of TAK-438, showcasing a method for finding new treatments for acid-related diseases (Kondo et al., 2012).

Propriétés

IUPAC Name |

1-[5-(2-fluorophenyl)-1H-pyrrol-3-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2/c1-14-7-9-6-12(15-8-9)10-4-2-3-5-11(10)13/h2-6,8,14-15H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZQDVQLOSFFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CNC(=C1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride](/img/structure/B1459467.png)

![[3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1459475.png)

![5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine](/img/structure/B1459486.png)

![2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoro-2-methylphenyl)propanoic acid](/img/structure/B1459487.png)

propylamine](/img/structure/B1459488.png)